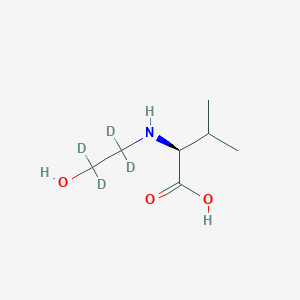

N-2-(Hydroxyethyl)-L-valine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2 |

InChI Key |

AJNYQRXDVGKEIT-VLWZFCPZSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-2-(Hydroxyethyl)-L-valine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-2-(Hydroxyethyl)-L-valine-d4, a crucial deuterated internal standard for the quantitative analysis of N-2-(Hydroxyethyl)-L-valine, a biomarker for ethylene (B1197577) oxide exposure. This document outlines a probable synthetic pathway, detailed experimental protocols, and relevant data for researchers in toxicology, drug development, and analytical chemistry. The synthesis involves the nucleophilic addition of L-valine to ethylene oxide-d4. While a specific, publicly documented protocol for this deuterated analog is not available, this guide provides a robust, representative procedure based on established chemical principles for the hydroxyethylation of amino acids.

Introduction

N-2-(Hydroxyethyl)-L-valine is a well-established biomarker for monitoring human exposure to ethylene oxide, a known carcinogen. Accurate quantification of this adduct in biological samples is critical for toxicological studies and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is essential for precise and accurate mass spectrometry-based quantification. This guide details a feasible synthetic approach to obtain this valuable analytical standard.

Proposed Synthesis Pathway

The synthesis of this compound is predicated on the reaction between L-valine and ethylene oxide-d4. In this reaction, the amino group of L-valine acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring of ethylene oxide-d4. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding the desired N-2-(hydroxyethyl-d4)-L-valine product. The reaction is typically carried out in an aqueous or alcoholic solvent.

Quantitative Data

The following tables summarize key quantitative data for the starting materials and the final product. Data for the non-deuterated product is provided for reference.

Table 1: Properties of Starting Materials

| Property | L-Valine | Ethylene oxide-d4 |

| CAS Number | 72-18-4 | 6552-57-4 |

| Molecular Formula | C₅H₁₁NO₂ | C₂D₄O |

| Molecular Weight | 117.15 g/mol | 48.08 g/mol |

| Appearance | White crystalline powder | Colorless gas |

| Boiling Point | Sublimes | 10.7 °C |

| Melting Point | 315 °C (decomposes) | -111 °C |

| Solubility | Soluble in water | Miscible with water |

Table 2: Properties of this compound and its Non-Deuterated Analog

| Property | This compound | N-2-(Hydroxyethyl)-L-valine |

| CAS Number | 120398-50-7 | 101769-73-7 |

| Molecular Formula | C₇H₁₁D₄NO₃ | C₇H₁₅NO₃ |

| Molecular Weight | 165.22 g/mol | 161.20 g/mol |

| Appearance | White to off-white solid (predicted) | White solid |

| Purity (Typical) | ≥98% (for commercial standards) | ≥98% |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the hydroxyethylation of amino acids and should be adapted and optimized by the end-user.

4.1. Materials and Equipment

-

L-Valine (≥99%)

-

Ethylene oxide-d4 (≥98 atom % D)

-

Deionized water, degassed

-

Dowex® 50WX8 hydrogen form resin (or equivalent strong cation exchange resin)

-

Ammonium (B1175870) hydroxide (B78521) solution (e.g., 2 M)

-

A pressure-rated glass reaction vessel or a stainless-steel autoclave

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction bath

-

Rotary evaporator

-

Lyophilizer (optional)

-

Standard laboratory glassware

-

Analytical equipment for product characterization (e.g., NMR, LC-MS)

4.2. Synthetic Procedure

-

Dissolution of L-Valine: In a pressure-rated reaction vessel, dissolve L-valine (1.0 eq) in a mixture of deionized water and ethanol (e.g., a 1:1 v/v ratio). The solution should be stirred until the L-valine is completely dissolved. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Introduction of Ethylene oxide-d4: Cool the reaction vessel to 0-4 °C in an ice bath. Carefully introduce a pre-determined amount of ethylene oxide-d4 (1.0-1.2 eq) into the cooled, stirred solution. The ethylene oxide-d4 can be condensed into the reaction vessel or added as a chilled solution in a suitable solvent.

-

Reaction: Seal the reaction vessel securely. Allow the reaction mixture to slowly warm to room temperature while stirring. Continue to stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

-

Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the crude residue in deionized water.

-

Load the aqueous solution onto a column packed with a strong cation exchange resin (e.g., Dowex® 50WX8) that has been pre-conditioned with deionized water.

-

Wash the column with deionized water to remove any unreacted ethylene oxide-d4 and other neutral or anionic impurities.

-

Elute the desired product from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).

-

Collect the fractions containing the product (can be identified by TLC or other appropriate methods).

-

Combine the product-containing fractions and remove the solvent and excess ammonia (B1221849) under reduced pressure.

-

-

Isolation and Characterization: The purified product can be obtained as a solid by lyophilization or by crystallization from a suitable solvent system (e.g., water/ethanol). The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isotopic incorporation.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity.

-

Visualizations

Diagram 1: Synthesis Workflow

N-2-(Hydroxyethyl)-L-valine-d4 CAS number 120398-50-7

An In-depth Technical Guide to N-2-(Hydroxyethyl)-L-valine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a deuterated form of N-2-(Hydroxyethyl)-L-valine. As a stable isotope-labeled internal standard, it is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays. Its primary application is in the field of toxicology and occupational health, where it is used to accurately measure levels of N-2-(Hydroxyethyl)-L-valine, a biomarker of exposure to ethylene (B1197577) oxide and propylene (B89431) oxide. Ethylene oxide is a known carcinogen, making the precise monitoring of its adducts in biological samples, such as hemoglobin, essential for risk assessment. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be distinguished from the endogenous analyte while behaving almost identically during sample preparation and chromatographic separation.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound. This information is essential for method development, accurate stock solution preparation, and mass spectrometer tuning.

| Property | Value |

| CAS Number | 120398-50-7 |

| Chemical Formula | C7H11D4NO3 |

| Molecular Weight | 165.22 g/mol |

| Synonyms | (2S)-2-[[2-(Dideuteriomethoxy)-2-(dideuterio)ethyl]amino]-3-methylbutanoic acid |

| Isotopic Purity | Typically ≥98% |

| Chemical Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Application in Biomarker Quantification: Experimental Protocol

This compound is indispensable for the quantification of N-(2-hydroxyethyl)valine (HEV) in biological matrices, most commonly in globin digests from blood samples, using the stable isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves adding a known amount of the deuterated internal standard (this compound) to a biological sample. The sample is then processed to isolate the analyte and the standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, they experience similar losses during sample preparation and ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is used to calculate the precise concentration of the analyte, correcting for experimental variability.

Sample Preparation and Analysis Workflow

The diagram below illustrates a typical workflow for the analysis of HEV in blood samples.

Caption: Workflow for HEV biomarker analysis using a deuterated standard.

Detailed Experimental Steps

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by spiking known amounts of non-labeled N-2-(Hydroxyethyl)-L-valine into a control matrix (e.g., pooled human plasma or a synthetic equivalent).

-

Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Internal Standard Spiking: To a 100 µL aliquot of whole blood, add a precise volume of the this compound working solution to achieve a final concentration appropriate for the expected analyte levels.

-

Globin Isolation: Lyse the red blood cells with a hypotonic solution. Precipitate the globin protein using an organic solvent like acetone (B3395972) or ethanol, and separate it by centrifugation.

-

Enzymatic Digestion: Resuspend the globin pellet and digest it using a protease such as Pronase or trypsin overnight at a controlled temperature (e.g., 37°C) to release the N-terminal valine adducts.

-

Solid-Phase Extraction (SPE): Condition a mixed-mode or reverse-phase SPE cartridge. Load the digest, wash away interferences, and elute the analyte and internal standard.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution profile, typically using water and acetonitrile (B52724) with a modifier like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the deuterated standard.

-

Data Analysis and Quantification

The quantification of N-2-(Hydroxyethyl)-L-valine relies on the principle of stable isotope dilution, a logical relationship depicted in the diagram below.

Caption: Principle of quantification via stable isotope dilution analysis.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak area ratios onto this curve. This method ensures high accuracy and precision by correcting for matrix effects and procedural losses.

Structure Elucidation of N-2-(Hydroxyethyl)-L-valine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of N-2-(Hydroxyethyl)-L-valine-d4. The focus is on the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as primary analytical techniques. This document outlines detailed experimental protocols, data interpretation, and the use of computational tools to confirm the molecular structure, including the precise localization of the deuterium (B1214612) labels. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of isotopically labeled compounds for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis.

Introduction

This compound is a deuterated analog of N-2-(Hydroxyethyl)-L-valine. The incorporation of deuterium isotopes at specific positions within a molecule is a powerful tool in pharmaceutical research.[1][2] Deuterium labeling can alter the metabolic profile of a drug by slowing down cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect. Furthermore, deuterated compounds are extensively used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the analyte but distinct mass. The structure elucidation of such labeled compounds is a critical step to ensure the accuracy of the label position and the isotopic purity of the material.

This guide details the analytical workflow for the complete characterization of this compound.

Molecular Profile

The fundamental properties of N-2-(Hydroxyethyl)-L-valine and its deuterated analog are summarized in the table below.

| Property | N-2-(Hydroxyethyl)-L-valine | This compound |

| Molecular Formula | C7H15NO3[3] | C7H11D4NO3 |

| Molecular Weight | 161.20 g/mol [3] | 165.22 g/mol |

| CAS Number | 101769-73-7[3] | 120398-50-7 |

| IUPAC Name | (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid[3] | (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous determination of the molecular structure of a compound in solution. For this compound, a combination of 1H, 13C, and 2H NMR experiments is essential to confirm the structure and the location of the deuterium labels.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D2O, Methanol-d4).

-

Add a small amount of an internal standard (e.g., TMS or a known reference compound) if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 12-16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 s.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral width: 200-220 ppm.

-

Number of scans: 1024-4096, due to the low natural abundance of 13C.

-

Relaxation delay: 2 s.

-

-

2H NMR:

-

Pulse sequence: Standard single-pulse experiment without proton decoupling.

-

Spectral width: 10-15 ppm.

-

Number of scans: 64-256.

-

Relaxation delay: 1 s.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula, while tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing the fragmentation patterns.

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Full Scan MS:

-

Mass range: m/z 50-500.

-

Resolution: >10,000.

-

-

Tandem MS (MS/MS):

-

Select the protonated molecular ion [M+H]+ as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum.

-

Data Interpretation and Structure Confirmation

NMR Spectral Analysis

The structure of this compound is confirmed by a detailed analysis of the NMR spectra. The expected chemical shifts are based on the known spectra of L-valine and related N-alkylated amino acids.

Expected 1H NMR Data (in D2O):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-α | ~3.2 | d | 1H | CH attached to N and COOH |

| H-β | ~2.2 | m | 1H | CH of isopropyl group |

| H-γ, H-γ' | ~1.0 | d | 6H | Two CH3 groups |

| H-1', H-2' | Absent | - | - | Deuterated positions |

The key observation in the 1H NMR spectrum will be the absence of signals corresponding to the methylene (B1212753) protons of the N-hydroxyethyl group, which are expected around 3.0-3.8 ppm in the non-deuterated analog.

Expected 13C NMR Data (in D2O):

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (in 1H-coupled) | Assignment |

| C=O | ~175 | s | Carboxylic acid |

| C-α | ~68 | d | CH attached to N and COOH |

| C-β | ~30 | d | CH of isopropyl group |

| C-γ, C-γ' | ~18 | q | Two CH3 groups |

| C-1' | ~55 | t (due to C-D coupling) | CD2 attached to N |

| C-2' | ~60 | t (due to C-D coupling) | CD2 attached to OH |

In the proton-decoupled 13C NMR spectrum, the signals for the deuterated carbons (C-1' and C-2') will appear as multiplets (typically triplets for CD2 due to C-D coupling) and will be of lower intensity compared to the protonated carbons.

2H NMR Spectrum:

The 2H NMR spectrum should show two signals corresponding to the two inequivalent deuterated methylene groups, confirming the presence and location of the deuterium labels.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS):

The HRMS data will provide the accurate mass of the protonated molecular ion [M+H]+.

-

Calculated m/z for [C7H12D4NO3+H]+: 166.1383

-

Calculated m/z for [C7H16NO3+H]+ (non-deuterated): 162.1125

A measured mass that is in close agreement (typically within 5 ppm) with the calculated mass for the deuterated species confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS):

The fragmentation pattern in the MS/MS spectrum provides structural confirmation. Key expected fragment ions are listed below.

Predicted MS/MS Fragmentation of [M+H]+:

| m/z | Loss | Fragment Structure |

| 120.10 | H2O + C2H4 | Loss of the hydroxyethyl (B10761427) group |

| 102.09 | COOH | Loss of the carboxylic acid group |

| 76.08 | C4H9 | Loss of the isobutyl group |

The fragmentation pattern of the deuterated compound will show mass shifts in fragments containing the deuterated ethyl group. For instance, fragments resulting from the loss of the valine side chain will retain the d4-hydroxyethyl moiety and will thus be 4 Da heavier than the corresponding fragments in the non-deuterated analog.

Diagrams

Experimental Workflow for Structure Elucidation

Logic Diagram for NMR-based Structure Confirmation

Conclusion

The structure elucidation of this compound can be achieved with high confidence through the combined use of high-resolution mass spectrometry and multinuclear NMR spectroscopy. HRMS confirms the elemental composition and the degree of deuteration, while MS/MS provides information on the connectivity of the molecular framework. 1H, 13C, and 2H NMR experiments are indispensable for the unambiguous confirmation of the molecular structure and the precise localization of the deuterium labels on the N-hydroxyethyl moiety. The detailed protocols and data interpretation guidelines presented in this document provide a robust framework for the characterization of this and other related deuterated compounds.

References

An In-depth Technical Guide to the Isotopic Purity of N-2-(Hydroxyethyl)-L-valine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of N-2-(Hydroxyethyl)-L-valine-d4. The accurate assessment of isotopic enrichment is critical for the reliable application of this compound as an internal standard in quantitative mass spectrometry assays, particularly in pharmacokinetic and metabolic studies. This document outlines the primary analytical techniques, presents a hypothetical yet representative data summary, and details the experimental protocols.

Introduction to Isotopic Purity Analysis

Isotopic purity is a crucial quality attribute of deuterated compounds, defining the extent to which deuterium (B1214612) has replaced protium (B1232500) at specific molecular positions. The analysis aims to quantify the isotopic enrichment at the labeled sites and determine the distribution of various isotopic species (isotopologues). For this compound, a robust analytical approach combines Mass Spectrometry (MS) for isotopic distribution and Nuclear Magnetic Resonance (NMR) Spectroscopy for confirming the location of deuterium labels.

Proposed Deuterium Labeling

In the absence of specific synthesis data, the four deuterium atoms in this compound are presumed to be located on the N-hydroxyethyl group. This is a common labeling strategy that avoids modification of the chiral amino acid core.

Caption: Proposed structure of this compound.

Quantitative Data Presentation

The isotopic distribution of this compound is determined by assessing the relative abundance of each isotopologue. High-quality deuterated standards should exhibit a high percentage of the desired d4 species. The following table presents hypothetical data for a high-purity batch.

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |

| N-2-(Hydroxyethyl)-L-valine-d0 | d0 | 162.1 | < 0.1 |

| N-2-(Hydroxyethyl)-L-valine-d1 | d1 | 163.1 | < 0.5 |

| N-2-(Hydroxyethyl)-L-valine-d2 | d2 | 164.1 | < 1.0 |

| N-2-(Hydroxyethyl)-L-valine-d3 | d3 | 165.1 | < 1.5 |

| This compound | d4 | 166.1 | > 97.0 |

Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.

Experimental Protocols

A dual approach utilizing high-resolution mass spectrometry and NMR spectroscopy is recommended for a comprehensive analysis of isotopic purity.[1]

4.1. Mass Spectrometry for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.[2]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid to aid protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition:

-

Acquire the mass spectrum of a non-deuterated standard of N-2-(Hydroxyethyl)-L-valine to establish its fragmentation pattern and natural isotopic abundance. The protonated molecule [M+H]⁺ will have a nominal m/z of 162.1.[3]

-

Acquire the mass spectrum of this compound. The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 166.1.

-

Operate the mass spectrometer in a high-resolution full-scan mode to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).

-

Integrate the peak areas of each isotopologue in the mass spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d4 species.

-

4.2. NMR Spectroscopy for Label Position Confirmation

NMR spectroscopy confirms the position of the deuterium labels and can provide a quantitative assessment of isotopic enrichment.[4]

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 5-10 mg) of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The significant reduction or absence of signals corresponding to the protons of the N-hydroxyethyl group confirms the location of the deuterium labels.

-

-

²H NMR Analysis:

-

Acquire a ²H (Deuterium) NMR spectrum.[4]

-

The presence of a signal at the chemical shift corresponding to the N-hydroxyethyl positions provides direct evidence of deuteration at that site. The integral of this signal can be used for quantitative assessment of deuterium enrichment.

-

Workflow and Pathway Visualization

The following diagrams illustrate the overall workflow for isotopic purity analysis.

Caption: Workflow for isotopic purity determination.

Caption: Data analysis pathway for mass spectrometry.

Conclusion

The accurate determination of the isotopic purity of this compound is essential for its intended use in quantitative analytical studies. The combined application of high-resolution mass spectrometry and NMR spectroscopy, as detailed in this guide, provides a robust framework for the comprehensive characterization of its isotopic enrichment and the distribution of its isotopologues. For definitive data, always refer to the lot-specific Certificate of Analysis provided by the supplier.

References

- 1. Preparation of Highly Deuterated Phenylalanine, Alanine, Valine, and Leucine/Isoleucine Using Facultative Methylotrophic Bacterium ?revibacterium Methylicum | Semantic Scholar [semanticscholar.org]

- 2. A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-2-(Hydroxyethyl)-L-valine | C7H15NO3 | CID 181031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability of Deuterium-Labeled Hydroxyethyl Valine

This guide provides a comprehensive overview of the stability of deuterium-labeled N-(2-hydroxyethyl)valine (D-HEV), a critical internal standard for biomonitoring exposure to ethylene (B1197577) oxide. Given the limited direct literature on the stability of D-HEV, this document synthesizes information on the stability of hydroxyethyl (B10761427) valine (HEV) adducts, general principles of deuterium-labeled compound stability, and standardized protocols for forced degradation studies.

Introduction to Deuterium-Labeled Hydroxyethyl Valine

N-(2-hydroxyethyl)valine is a well-established biomarker formed from the reaction of ethylene oxide with the N-terminal valine of hemoglobin.[1][2][3] Its deuterated analogue, D-HEV, is an essential internal standard for accurate quantification in mass spectrometry-based bioanalytical methods. The stability of the deuterium (B1214612) label and the molecule itself is paramount for its function as a reliable standard. Deuterium labeling can sometimes enhance the metabolic stability of molecules, a principle that may extend to its physicochemical stability.[4][5] Generally, deuterated compounds are considered to be more stable.[6][7][8]

Intrinsic Stability of the Hydroxyethyl Valine Moiety

The non-deuterated HEV, as an adduct to hemoglobin, is noted for its stability, allowing it to serve as a marker for ethylene oxide exposure over the lifespan of an erythrocyte (approximately 120 days).[1] This inherent stability of the covalent bond between hydroxyethyl and the valine amine is a key factor in its utility as a biomarker.

Stability of the Deuterium Label

The utility of a deuterium-labeled internal standard is contingent on the stability of the deuterium atoms. It is crucial that the deuterium labels are positioned on non-exchangeable sites within the molecule to prevent their replacement with protons from the solvent or matrix. For D-HEV, this means the deuterium atoms should be on carbon atoms not adjacent to heteroatoms like oxygen or nitrogen, which could facilitate exchange under certain pH conditions.

Forced Degradation Studies

To systematically evaluate the stability of D-HEV, forced degradation studies are necessary. These studies expose the compound to a range of harsh conditions to identify potential degradation pathways and products.[9][10][11][12][13]

4.1. Summary of Forced Degradation Conditions and Expected Stability

The following table summarizes the typical stress conditions and the anticipated stability of D-HEV based on the known stability of similar compounds.

| Stress Condition | Reagent/Parameters | Incubation Time | Expected Degradation |

| Acid Hydrolysis | 1 M HCl | 24 hours | Minimal to low |

| Base Hydrolysis | 1 M NaOH | 24 hours | Low to moderate |

| Oxidation | 3% H₂O₂ | 24 hours | Moderate to high |

| Thermal Degradation | 70°C | 48 hours | Low |

| Photostability | ICH Q1B guidelines | 7 days | Minimal |

4.2. Potential Degradation Products

Under oxidative stress, potential degradation could involve the hydroxylation of the ethyl group or other modifications. Basic conditions might facilitate the hydrolysis of the amide bond if D-HEV is in a peptide context, though as an amino acid, it is less susceptible.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on D-HEV are outlined below.

5.1. General Stock Solution Preparation

A stock solution of D-HEV (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or a buffer at neutral pH. This stock solution is then used for all stress condition experiments.

5.2. Acid and Base Hydrolysis

-

To 1 mL of the D-HEV stock solution, add 1 mL of 1 M HCl for acid hydrolysis or 1 mL of 1 M NaOH for base hydrolysis.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot and neutralize it. For the acid-stressed sample, neutralize with an equivalent amount of 1 M NaOH, and for the base-stressed sample, use 1 M HCl.

-

Analyze the samples by a stability-indicating method, such as LC-MS.

5.3. Oxidative Degradation

-

To 1 mL of the D-HEV stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Take samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Analyze the samples directly or after quenching the reaction with a suitable agent like sodium bisulfite.

5.4. Thermal Degradation

-

Place the D-HEV stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C).

-

Sample at different time intervals (e.g., 12, 24, 48 hours).

-

Cool the samples to room temperature before analysis.

5.5. Photostability Testing

-

Expose the D-HEV stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping the container in aluminum foil.

-

Analyze the exposed and control samples at the end of the exposure period.

5.6. Analytical Method

A validated stability-indicating LC-MS/MS method is crucial for the analysis of stressed samples. The method should be able to separate the parent D-HEV from all potential degradation products.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of Deuterium-Labeled Hydroxyethyl Valine.

Caption: Forced degradation study workflow for D-HEV.

6.2. Logical Relationship of Stability Assessment

The following diagram outlines the logical relationship between the different aspects of the stability assessment for D-HEV.

Caption: Logical flow of D-HEV stability assessment.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxyethylvaline adduct formation in haemoglobin as a biological monitor of cigarette smoke intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. symeres.com [symeres.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. forced degradation products: Topics by Science.gov [science.gov]

- 10. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ijrpp.com [ijrpp.com]

- 13. biotech-asia.org [biotech-asia.org]

Technical Guide: Certificate of Analysis for N-2-(Hydroxyethyl)-L-valine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound N-2-(Hydroxyethyl)-L-valine-d4. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and characterization of this stable isotope-labeled standard.

This compound is the deuterium-labeled form of N-2-(Hydroxyethyl)-L-valine, a known biomarker for exposure to ethylene (B1197577) oxide.[1][2] The deuterated analog is a critical internal standard for quantitative analysis in various research and clinical applications, including pharmacokinetic studies and biomonitoring.[3]

Compound Information

| Parameter | Specification |

| Chemical Name | (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |

| Synonyms | This compound |

| CAS Number | 120398-50-7 |

| Molecular Formula | C₇H₁₁D₄NO₃ |

| Molecular Weight | 165.22 g/mol |

| Appearance | White Crystalline Solid |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere |

Analytical Data Summary

The following table summarizes the typical analytical data for a batch of this compound, demonstrating its chemical purity and isotopic enrichment.

| Test | Method | Acceptance Criteria | Typical Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | HRMS | ≥ 99 atom % D | 99.6 atom % D |

| Structure Confirmation | ¹H-NMR, ²H-NMR, MS | Conforms to structure | Conforms |

| Residual Solvents | GC-MS | ≤ 0.5% | < 0.1% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity is determined by HPLC, which separates the main compound from any non-labeled or other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic enrichment of the compound by analyzing the relative abundance of the deuterated and non-deuterated species.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ESI.

-

Data Acquisition : Full scan mode to capture the isotopic distribution of the molecular ion.

-

Procedure : The sample is infused directly or via liquid chromatography into the mass spectrometer. The relative intensities of the ion corresponding to the d4-labeled compound and any ions corresponding to d0, d1, d2, or d3 species are measured. The isotopic enrichment is calculated from these relative intensities.

Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and deuterium (B1214612) (²H) NMR are used to confirm the molecular structure and the positions of the deuterium labels.

-

¹H-NMR Spectroscopy :

-

Instrumentation : A 400 MHz or higher NMR spectrometer.

-

Solvent : A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

-

Procedure : The ¹H-NMR spectrum is acquired to confirm the presence of the non-deuterated protons in the molecule and the absence or significant reduction of signals from the deuterated positions.

-

-

²H-NMR Spectroscopy :

-

Instrumentation : An NMR spectrometer equipped with a deuterium probe.

-

Procedure : The ²H-NMR spectrum is acquired to confirm the presence of deuterium at the expected positions in the molecule.

-

Workflow Diagrams

The following diagrams illustrate the analytical workflow for the quality control of this compound and the signaling pathway context in which its non-deuterated analog is studied.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to N-2-(Hydroxyethyl)-L-valine-d4 for Researchers and Drug Development Professionals

Introduction

N-2-(Hydroxyethyl)-L-valine-d4 is a deuterated stable isotope-labeled internal standard for N-(2-hydroxyethyl)-L-valine (HEV). HEV is a significant biomarker used in toxicology and clinical chemistry to monitor exposure to ethylene (B1197577) oxide and tobacco smoke. This technical guide provides an in-depth overview of the commercial suppliers, technical specifications, and analytical methodologies for the application of this compound in research and drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research purposes. The following table summarizes the available information from prominent suppliers.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| LGC Standards | This compound (Technical grade) | TRC-H942302 | 120398-50-7 | C₇H₁₁D₄NO₃ | 165.22 | 5 mg, 50 mg[1] |

| Pharmaffiliates | This compound (Technical grade) | PA STI 049010 | 120398-50-7 | C₇H₁₁D₄NO₃ | 165.22 | Inquire for availability[2] |

| MedChemExpress | This compound | HY-143790S | 120398-50-7 | C₇H₁₁D₄NO₃ | 165.22 | Inquire for availability |

| Gentaur/peptidequotes | This compound (Technical grade) 5mg | - | 120398-50-7 | C₇H₁₁D₄NO₃ | 165.22 | 5 mg |

| Mithridion | This compound (Technical grade) 5mg | - | 120398-50-7 | C₇H₁₁D₄NO₃ | 165.22 | 5 mg |

Technical Data

The following table summarizes the key technical specifications for this compound. While specific batch data for purity and isotopic enrichment should be obtained from the supplier's Certificate of Analysis, general information is provided below.

| Parameter | Value | Source |

| Synonyms | N-(2-Hydroxyethyl-1,1,2,2-d4)-L-valine, 2-Hydroxyethyl-1,1,2,2-d4 Valine | [2] |

| Appearance | White Crystalline Solid | [2] |

| Storage Temperature | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |

| Shipping Conditions | Ambient | [2] |

| Solubility | Soluble in DMSO | |

| Isotopic Purity | Not specified in general literature; refer to vendor's Certificate of Analysis. | |

| Chemical Purity | Not specified in general literature; refer to vendor's Certificate of Analysis. |

Application: Biomarker Quantification

The primary application of this compound is as an internal standard for the quantitative analysis of N-(2-hydroxyethyl)valine (HEV) in biological matrices, most commonly in globin isolated from hemoglobin.[3] HEV is formed by the covalent binding of ethylene oxide to the N-terminal valine of the globin chains.

The general workflow for the quantification of HEV using this compound as an internal standard is depicted below.

Experimental Protocols

Two primary analytical methods are employed for the quantification of HEV using this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: HPLC-ESI-MS/MS Analysis of HEV

This method involves the acidic hydrolysis of globin to release HEV, followed by direct analysis using HPLC-MS/MS.[3]

1. Materials and Reagents:

-

This compound internal standard solution (concentration to be optimized based on expected HEV levels)

-

Globin isolated from blood samples

-

Hydrochloric acid (HCl), 6 M

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Protocol:

-

Globin Hydrolysis:

-

To a known amount of isolated globin (e.g., 5-10 mg), add a known amount of this compound internal standard.

-

Add 1 mL of 6 M HCl.

-

Heat the mixture at 110°C for 24 hours in a sealed tube.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 0.1% formic acid in water).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the reconstituted hydrolysate onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate HEV from other amino acids (e.g., 0-5 min, 2% B; 5-15 min, 2-50% B; 15-20 min, 50-95% B)

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) transitions:

-

HEV: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrumentation)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrumentation)

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

4. Quantification:

-

Generate a calibration curve using known concentrations of HEV standard spiked with a constant concentration of this compound.

-

Calculate the ratio of the peak area of HEV to the peak area of the internal standard.

-

Determine the concentration of HEV in the samples by interpolating from the calibration curve.

Method 2: GC-MS Analysis of HEV via Modified Edman Degradation

This classic method involves the derivatization of the N-terminal valine using a modified Edman degradation procedure, followed by GC-MS analysis.[4]

1. Materials and Reagents:

-

This compound internal standard solution

-

Globin isolated from blood samples

-

Pentafluorophenyl isothiocyanate (PFPITC)

-

Formic acid

-

Ethyl acetate

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate

2. Protocol:

-

Globin Preparation:

-

To a known amount of globin, add the this compound internal standard.

-

Dissolve the globin in formamide.

-

-

Modified Edman Degradation:

-

Add PFPITC to the globin solution and incubate to form the pentafluorophenylthiohydantoin (PFPTH) derivative of the N-terminal amino acids.

-

Add formic acid to cleave the N-terminal PFPTH-amino acid derivative.

-

-

Extraction:

-

Extract the PFPTH derivatives with an organic solvent (e.g., heptane or ethyl acetate).

-

Wash the organic phase with a basic solution (e.g., 0.1 M NaOH) and then with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume for GC-MS analysis.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Column: A suitable capillary column for the separation of PFPTH derivatives (e.g., DB-5ms).

-

Injector Temperature: 250°C

-

Oven Temperature Program: A gradient to separate the PFPTH-HEV derivative (e.g., start at 80°C, ramp to 280°C).

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the PFPTH derivatives of HEV and this compound.

-

-

5. Quantification:

-

Similar to the HPLC-MS/MS method, create a calibration curve by analyzing standards with known concentrations of HEV and a constant concentration of the deuterated internal standard.

-

Calculate the ratio of the peak area of the HEV derivative to the internal standard derivative.

-

Determine the concentration of HEV in the samples from the calibration curve.

Conclusion

This compound is an essential tool for the accurate quantification of the ethylene oxide exposure biomarker, HEV. This guide has provided a comprehensive overview of its commercial availability, technical specifications, and detailed analytical protocols for its use in both HPLC-MS/MS and GC-MS applications. Researchers and drug development professionals can utilize this information to implement robust and reliable methods for biomonitoring and toxicological studies. For all applications, it is crucial to obtain the Certificate of Analysis from the supplier to ensure the quality and certified purity of the internal standard.

References

- 1. This compound (Technical grade) [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-2-(Hydroxyethyl)-L-valine in Toxicology Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-(Hydroxyethyl)-L-valine (HEV) is a critical biomarker in toxicology, primarily utilized for monitoring human exposure to the carcinogen ethylene (B1197577) oxide (EO) and its metabolic precursor, ethylene. This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical methodologies for HEV. It is designed to serve as a core resource for professionals in toxicology research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Ethylene oxide is a direct-acting alkylating agent, classified as a known human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxic and mutagenic properties are central to its carcinogenic mechanism.[3][4] HEV is formed through the covalent bonding of ethylene oxide with the N-terminal valine residue of the hemoglobin protein. This stable adduct serves as an integrated measure of EO exposure over the lifespan of an erythrocyte, providing a valuable tool for assessing both recent and cumulative exposure.[5]

Formation and Toxicological Significance of N-2-(Hydroxyethyl)-L-valine

The formation of HEV is a direct consequence of the reaction between ethylene oxide and the alpha-amino group of the N-terminal valine in hemoglobin. This non-enzymatic reaction, known as adduction, is a key event in the toxicological pathway of EO.

The toxicological importance of HEV lies in its role as a biomarker of exposure to a potent carcinogen. The presence and quantity of HEV in hemoglobin are directly correlated with the internal dose of ethylene oxide.[4] This allows for the assessment of exposure from various sources, including occupational settings, environmental pollution, and lifestyle factors such as smoking.[6] The formation of protein adducts, like HEV, occurs concurrently with the formation of DNA adducts, which are the critical lesions that can initiate the process of carcinogenesis.[4]

Signaling Pathway of Ethylene Oxide-Induced Carcinogenesis

The carcinogenic activity of ethylene oxide is primarily attributed to its genotoxicity.[1][3] Upon entering the body, EO directly alkylates DNA, forming a variety of DNA adducts. The most abundant of these is N7-(2-hydroxyethyl)guanine (N7-HEG).[4][5] Other adducts, such as O6-(2-hydroxyethyl)guanine, are also formed, though in smaller quantities. These adducts can lead to mispairing during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the development of cancer. The body possesses DNA repair mechanisms, such as base excision repair (BER), to remove these adducts.[1][7] However, if the rate of adduct formation exceeds the capacity of these repair systems, mutations can become fixed in the genome, increasing the risk of cancer.

Quantitative Data on N-2-(Hydroxyethyl)-L-valine Levels

The following tables summarize quantitative data for HEV levels in human and animal studies, providing a reference for typical background and exposure-related concentrations.

| Population | Exposure Status | Mean HEV Level (pmol/g globin) | Standard Deviation (pmol/g globin) | Reference |

| Human | Non-smokers | 57 | 46 | [6] |

| Human | Smokers | 204 | 151 | [6] |

| Human | Occupationally Exposed | 61,700 - 247,000 (nmol/g globin) | - | [4] |

| Animal Model | Exposure Concentration (ppm EO) | Duration | Mean HEV Level (nmol/g globin) | Standard Deviation (nmol/g globin) | Reference |

| Rat | 50 | 4 weeks | 61.7 | - | [4] |

| Rat | 100 | 4 weeks | 114 | - | [4] |

| Rat | 200 | 4 weeks | 247 | - | [4] |

Experimental Protocols

Detailed methodologies for the analysis of HEV are crucial for obtaining reliable and comparable data. The following sections provide step-by-step protocols for globin isolation and two primary analytical techniques for HEV quantification.

Globin Isolation from Whole Blood

This protocol describes the initial step of isolating globin from erythrocytes, which is a prerequisite for HEV analysis.

Materials:

-

Whole blood collected in EDTA tubes

-

Isotonic saline solution (0.9% NaCl), ice-cold

-

Distilled water, ice-cold

-

Centrifuge capable of 4°C operation

-

Vortex mixer

Procedure:

-

Centrifuge the whole blood sample at 800 x g for 15 minutes at 4°C to separate plasma and erythrocytes.

-

Carefully aspirate and discard the supernatant plasma and the buffy coat.

-

Resuspend the erythrocyte pellet in an equal volume of ice-cold isotonic saline.

-

Centrifuge at 800 x g for 10 minutes at 4°C.

-

Repeat the washing step (steps 3 and 4) two more times.

-

After the final wash, lyse the erythrocytes by adding an equal volume of ice-cold distilled water and vortexing vigorously.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.

-

Carefully collect the supernatant containing the hemoglobin. This hemoglobin solution can then be used for globin precipitation.

-

To precipitate the globin, add the hemoglobin solution dropwise to 10 volumes of ice-cold acetone (B3395972) acidified with 0.1% HCl, while stirring.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Wash the globin pellet twice with ice-cold acetone.

-

Dry the globin pellet under a stream of nitrogen and store at -20°C until analysis.

Modified Edman Degradation for HEV Analysis by GC-MS

This method involves the specific cleavage of the N-terminal valine adduct, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Materials:

-

Isolated globin

-

Internal standard (e.g., deuterated HEV)

-

Phenyl isothiocyanate (PITC)

-

Heptane

-

Ethyl acetate (B1210297)

-

Pentafluorophenyl isothiocyanate (PFPITC)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

GC-MS system

Procedure:

-

Weigh approximately 10 mg of globin into a glass tube.

-

Add a known amount of the internal standard.

-

Add 1 mL of formamide and dissolve the globin by vortexing.

-

Add 20 µL of PITC and incubate at 45°C for 2 hours to form the phenylthiocarbamoyl (PTC) derivative.

-

Extract the excess PITC with 2 x 2 mL of heptane.

-

Add 1 mL of distilled water and 2 mL of ethyl acetate.

-

Add 100 µL of 1 M HCl to cleave the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative. Vortex and centrifuge.

-

Transfer the upper ethyl acetate layer to a new tube.

-

Repeat the extraction with another 2 mL of ethyl acetate.

-

Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.

-

For derivatization, add 50 µL of PFPITC in isooctane and incubate at 75°C for 1 hour.

-

Evaporate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

-

Analyze the sample using a GC-MS system equipped with a suitable capillary column and operating in selected ion monitoring (SIM) mode.

Acidic Hydrolysis for HEV Analysis by HPLC-ESI-MS/MS

This alternative method involves the complete hydrolysis of the globin protein to its constituent amino acids, followed by direct analysis of HEV using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[9][10]

Materials:

-

Isolated globin

-

Internal standard (e.g., deuterated HEV)

-

6 M Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Formic acid

-

HPLC-ESI-MS/MS system

Procedure:

-

Weigh approximately 5 mg of globin into a hydrolysis tube.

-

Add a known amount of the internal standard.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.

-

After hydrolysis, cool the sample and centrifuge to pellet any solid material.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for SPE.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the HEV and other amino acids with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-ESI-MS/MS analysis.

-

Analyze the sample using an HPLC system coupled to a tandem mass spectrometer with electrospray ionization, operating in multiple reaction monitoring (MRM) mode.

Conclusion

N-2-(Hydroxyethyl)-L-valine is an indispensable biomarker for assessing exposure to ethylene oxide. Its stability and direct correlation with EO dose make it a reliable tool in toxicology and epidemiological studies. The methodologies outlined in this guide, from globin isolation to advanced analytical techniques, provide a framework for the accurate and precise quantification of HEV. Understanding the underlying toxicological pathways and having access to robust experimental protocols are essential for researchers and drug development professionals in evaluating the risks associated with ethylene oxide exposure and in the development of safer chemicals and pharmaceuticals. The continued application and refinement of these methods will be crucial in protecting human health from the adverse effects of this important industrial chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of DNA adducts and induction of mutagenic effects in rats following 4 weeks inhalation exposure to ethylene oxide as a basis for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity and genotoxicity of ethylene oxide: new aspects and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA adducts: effects of low exposure to ethylene oxide, vinyl chloride and butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-2-(Hydroxyethyl)-L-valine-d4 as an Internal Standard

Introduction

Ethylene (B1197577) oxide (EO) is a widely used industrial chemical and sterilant that is also a known human carcinogen.[1][2] Monitoring exposure to EO is crucial for assessing health risks in occupational and environmental settings. N-2-(Hydroxyethyl)-L-valine (HEV) is a key biomarker formed from the covalent reaction of ethylene oxide with the N-terminal valine residue of the globin chain in hemoglobin.[2][3][4] The concentration of HEV in hemoglobin is directly proportional to the exposure to EO over the lifespan of erythrocytes, providing a reliable measure of cumulative exposure.

To ensure the accuracy and precision of quantitative analysis of HEV, especially in complex biological matrices like blood, a stable isotope-labeled internal standard is essential. N-2-(Hydroxyethyl)-L-valine-d4 (HEV-d4) serves as an ideal internal standard for mass spectrometry-based methods. Its chemical and physical properties are nearly identical to the unlabeled HEV, but its increased mass allows for clear differentiation in a mass spectrometer. This document provides detailed application notes and protocols for the use of HEV-d4 as an internal standard in the quantification of HEV.

Application: Biomarkering of Ethylene Oxide Exposure

The formation of HEV in hemoglobin is a widely accepted method for biomonitoring both endogenous and exogenous exposure to ethylene oxide.[4][5] This adduct is stable and its levels in blood integrate exposure over a period of weeks to months, reflecting the average lifespan of red blood cells. HEV levels have been shown to be significantly elevated in individuals with occupational exposure to EO and in smokers, as tobacco smoke is a source of ethylene oxide.[4][6]

Quantitative Data Summary

The following tables summarize HEV levels measured in various human populations. These studies typically utilize mass spectrometry with a stable isotope-labeled internal standard for quantification.

Table 1: N-2-(Hydroxyethyl)-L-valine (HEV) Levels in Human Globin

| Population Group | Sample Size (n) | Mean HEV Level (pmol/g globin) | Standard Deviation (±) | Reference |

| Smokers | 70 | 204 | 151 | [4] |

| Non-smokers | 78 | 57 | 46 | [4] |

| Sterilization Workers | 18 | 5.04 (µg/g creat)† | 3.14 (µg/g creat)† | [1] |

| Control Group | 32 | 0.97 (µg/g creat)† | 0.37 (µg/g creat)† | [1] |

| U.S. Non-smoking Population (2015-2016) | Not Specified | 27.0 (Geometric Mean) | Not Specified | [6] |

| U.S. Smoking Population (2015-2016) | Not Specified | 186 (Geometric Mean) | Not Specified | [6] |

†Note: Data from this study are for a related urinary biomarker, N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL), which correlates with HEV levels in globin.

Experimental Protocols

The quantification of HEV in globin using HEV-d4 as an internal standard is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput compared to older methods like Gas Chromatography-Mass Spectrometry (GC-MS) with Edman degradation.[2][7]

Protocol 1: Quantification of HEV in Human Globin by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[2][7]

1. Materials and Reagents

-

Whole blood collected in EDTA tubes

-

This compound (HEV-d4) internal standard solution (concentration to be determined based on expected analyte levels)

-

HPLC-grade water, methanol (B129727), and acetonitrile (B52724)

-

Formic acid

-

Hydrochloric acid (HCl)

-

Trichloroacetic acid (TCA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[8]

-

Centrifuge

-

LC-MS/MS system

2. Globin Isolation

-

Collect whole blood samples.

-

Lyse red blood cells by adding an equal volume of deionized water.

-

Precipitate globin by adding 10% trichloroacetic acid.

-

Centrifuge the sample and discard the supernatant.

-

Wash the globin pellet with water and then methanol to remove contaminants.

-

Dry the globin pellet.

3. Acidic Hydrolysis

-

Resuspend a known amount of dried globin in 6M HCl.

-

Spike the sample with a known amount of HEV-d4 internal standard solution.

-

Heat the sample at 110°C for 24 hours to hydrolyze the globin into its constituent amino acids.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

4. Sample Clean-up (Optional but Recommended)

-

For cleaner samples and to reduce matrix effects, perform Solid Phase Extraction (SPE).

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted hydrolysate onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard.

-

Dry the eluate and reconstitute in the mobile phase starting condition.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Optimize the gradient to achieve good separation of HEV from other amino acids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both HEV and HEV-d4 in Multiple Reaction Monitoring (MRM) mode.

-

HEV transition: m/z 162.1 -> [fragment ion]

-

HEV-d4 transition: m/z 166.1 -> [fragment ion]

-

-

The specific fragment ions will need to be determined during method development.

-

6. Quantification

-

Create a calibration curve using known concentrations of HEV standard spiked with a constant concentration of HEV-d4.

-

Plot the ratio of the peak area of HEV to the peak area of HEV-d4 against the concentration of HEV.

-

Calculate the concentration of HEV in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow from ethylene oxide exposure to HEV quantification.

Caption: Experimental workflow for HEV quantification using HEV-d4.

References

- 1. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Background Exposures to Ethylene Oxide in the United States: A Reality Check on Theoretical Health Risks for Potentially Exposed Populations near Industrial Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Direct quantitation of hydroxyethylvaline in hemoglobin by liquid chromatography/positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Ethylene Oxide Exposure Biomarkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxide (EO) is a potent alkylating agent and a confirmed human carcinogen.[1] Monitoring exposure to EO is crucial for assessing health risks in occupational settings and for the general population. This document provides detailed application notes and protocols for the quantitative analysis of two primary biomarkers of EO exposure: N-(2-hydroxyethyl)valine (HEV) in hemoglobin and N7-(2-hydroxyethyl)guanine (N7-HEG) in DNA and urine. These biomarkers provide a reliable measure of the internal dose of EO and are essential tools for risk assessment and molecular epidemiology studies.[1][2]

Ethylene oxide reacts with nucleophilic sites in proteins and DNA, forming adducts.[2] The analysis of these adducts offers a biologically relevant measure of exposure. Hemoglobin adducts, such as HEV, provide an integrated measure of exposure over the lifespan of red blood cells (approximately 120 days), while DNA adducts like N7-HEG and their urinary metabolites reflect more recent exposure and DNA damage.[3]

Biomarkers of Ethylene Oxide Exposure

N-(2-hydroxyethyl)valine (HEV) in Hemoglobin

HEV is formed by the reaction of ethylene oxide with the N-terminal valine of the globin chains in hemoglobin. Its long half-life makes it an excellent biomarker for chronic or cumulative exposure.

N7-(2-hydroxyethyl)guanine (N7-HEG)

N7-HEG is the most abundant DNA adduct formed by ethylene oxide.[1] It can be measured in DNA from various tissues or as a depurinated product in urine. Urinary N7-HEG is a non-invasive biomarker that reflects recent exposure and DNA repair.[2]

Quantitative Data Summary

The following tables summarize quantitative data on HEV and N7-HEG levels from various studies, providing a reference for typical background and exposure-related concentrations.

Table 1: Quantitative Levels of N-(2-hydroxyethyl)valine (HEV) in Human Blood

| Population/Cohort | Exposure Status | Mean HEV Level (pmol/g globin) | Standard Deviation/Range | Reference |

| General Population (U.S. NHANES 2013-2016) | Non-smokers | 23 | - | [4] |

| General Population (U.S. NHANES 2013-2016) | Smokers | 179 | - | [4] |

| Taiwanese Volunteers | Non-smokers | 57 | 46 | [5] |

| Taiwanese Volunteers | Smokers | 204 | 151 | [5] |

| Healthy Volunteers (Non-smokers) | Endogenous/Environmental | 20 | 5 | [6] |

| Residents near EO-emitting facility (<0.8 km) | Environmental | 29.7 (geometric mean) | - | [7] |

| Occupationally Exposed Workers | Low-exposure group | 12.9 - 117 | Range of means | [8] |

| Occupationally Exposed Workers | High-exposure group | 19.2 - 15,472 | Range of means | [8] |

| Adolescent Smokers (U.S.) | Smoking | 49.6 | - | [9] |

| Adult Smokers (U.S.) | Smoking | 142.7 | - | [9] |

Table 2: Quantitative Levels of N7-(2-hydroxyethyl)guanine (N7-HEG)

| Matrix | Population/Cohort | Exposure Status | Mean/Median N7-HEG Level | Unit | Reference |

| Blood DNA | Healthy Individuals | Background | 3.2 | pmol/mg DNA | [10] |

| Urine | Non-exposed Factory Workers | Background | - | - | [2][11] |

| Urine | Exposed Factory Workers | Occupational | Significantly higher than non-exposed | - | [2][11] |

| Urine | Non-exposed Hospital Workers | Background | - | - | [2][11] |

| Urine | Exposed Hospital Workers | Occupational | - | - | [2][11] |

Experimental Protocols

Protocol 1: Quantitative Analysis of N-(2-hydroxyethyl)valine (HEV) in Hemoglobin by GC-MS

This protocol is based on the modified Edman degradation method, a widely used and validated technique for HEV analysis.

1. Sample Collection and Globin Isolation: a. Collect whole blood in EDTA-containing tubes. b. Lyse red blood cells with distilled water. c. Precipitate globin by adding acidified acetone (B3395972) and wash with acetone. d. Dry the globin pellet under a stream of nitrogen.

2. Modified Edman Degradation: a. Resuspend the globin sample in formamide. b. Add a pentafluorophenyl isothiocyanate (PFPITC) solution in acetonitrile. c. Incubate at 45°C for 2 hours to form the PFP-thiohydantoin (PFPTH) derivative of N-terminal valine and HEV. d. Extract the PFPTH derivatives with diethyl ether. e. Evaporate the ether extract to dryness.

3. GC-MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., isooctane). b. Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). c. Use a capillary column suitable for separating the derivatives (e.g., a nonpolar or medium-polarity column). d. Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity and selectivity. e. Monitor the characteristic ions for the PFPTH derivatives of valine and HEV. f. Quantify HEV using a stable isotope-labeled internal standard (e.g., d4-HEV) added at the beginning of the procedure.

Protocol 2: Quantitative Analysis of N7-(2-hydroxyethyl)guanine (N7-HEG) in DNA by LC-MS/MS

This protocol describes a sensitive method for the quantification of N7-HEG in DNA isolated from biological samples.

1. DNA Isolation and Hydrolysis: a. Isolate DNA from tissues or white blood cells using a standard DNA extraction kit or protocol. b. Quantify the isolated DNA using UV spectrophotometry. c. Hydrolyze the DNA to release the nucleobases by heating in a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) at 100°C for 30 minutes. This mild hydrolysis preferentially releases N7-substituted purines. d. Alternatively, for complete DNA digestion to nucleosides, use a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Cleanup: a. Centrifuge the hydrolyzed sample to pellet the remaining DNA. b. Further purify the supernatant containing the released bases using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

3. LC-MS/MS Analysis: a. Analyze the purified sample using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source. b. Separate the analytes on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol (B129727) or acetonitrile, both containing a small amount of an ion-pairing agent or acid (e.g., formic acid). c. Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for high selectivity and sensitivity. d. Monitor the specific precursor-to-product ion transitions for N7-HEG and a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled N7-HEG). e. Quantify N7-HEG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Logical Relationship of Ethylene Oxide Exposure and Biomarker Formation

The following diagram illustrates the pathway from ethylene oxide exposure to the formation of the key biomarkers, HEV and N7-HEG, and their subsequent analysis.

Conclusion

The quantitative analysis of HEV and N7-HEG provides invaluable tools for assessing human exposure to ethylene oxide. The detailed protocols and reference data presented in these application notes are intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable biomonitoring strategies. Accurate and precise measurement of these biomarkers is essential for understanding the risks associated with ethylene oxide exposure and for the development of effective strategies to mitigate its harmful effects.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethylene Oxide Hemoglobin Adducts in Cord Blood and Offspring’s Size at Birth: The NewGeneris European Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ethylene in man; body burden with ethylene oxide and hydroxyethylation of hemoglobin due to endogenous and environmental ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levels of Ethylene Oxide Biomarker in an Exposed Residential Community [ideas.repec.org]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A note on the physiological background of the ethylene oxide adduct 7-(2-hydroxyethyl)guanine in DNA from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-2-(Hydroxyethyl)-L-valine in Human Globin by HPLC-MS/MS